molecular formula C6H4F3NO B1331576 2-(Difluoromethoxy)-6-fluoropyridine CAS No. 947534-62-5

2-(Difluoromethoxy)-6-fluoropyridine

Cat. No.: B1331576
CAS No.: 947534-62-5
M. Wt: 163.1 g/mol
InChI Key: IACWJJQKDUBNHE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 6-position.

Scientific Research Applications

2-(Difluoromethoxy)-6-fluoropyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoropyridine typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoromethylating agent. For example, the reaction of 2-hydroxypyridine with difluoromethyl ether in the presence of a base can yield 2-(Difluoromethoxy)pyridine, which can then be fluorinated at the 6-position using a fluorinating agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-6-fluoropyridine
  • 2-(Difluoromethoxy)-4-fluoropyridine
  • 2-(Difluoromethoxy)-6-chloropyridine

Uniqueness

2-(Difluoromethoxy)-6-fluoropyridine is unique due to the specific positioning of the difluoromethoxy and fluorine substituents on the pyridine ring. This arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWJJQKDUBNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650445
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-62-5
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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